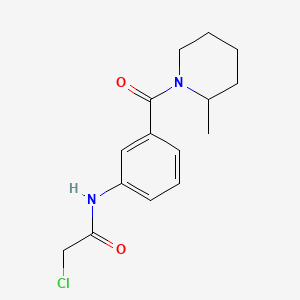

![molecular formula C41H74N2O17 B12294437 2-Aminobutanedioic acid;6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B12294437.png)

2-Aminobutanedioic acid;6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

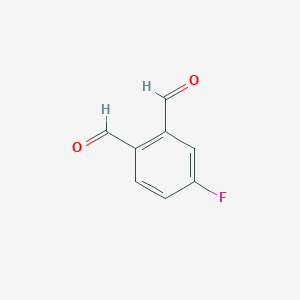

Erythromycin aspartate is a derivative of erythromycin, a macrolide antibiotic that is widely used to treat a variety of bacterial infections. Erythromycin itself was discovered in 1952 and has since been a crucial antibiotic, especially for patients allergic to penicillin. Erythromycin aspartate is formed by combining erythromycin with aspartic acid, which enhances its stability and bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

Erythromycin aspartate is synthesized by reacting erythromycin with aspartic acid. The process involves the formation of a salt between the erythromycin molecule and the aspartic acid. The reaction typically occurs in an aqueous medium under controlled pH conditions to ensure the formation of the desired salt.

Industrial Production Methods

Industrial production of erythromycin aspartate involves large-scale fermentation of the bacterium Saccharopolyspora erythraea to produce erythromycin. The erythromycin is then purified and reacted with aspartic acid under controlled conditions to form erythromycin aspartate. The final product is then purified, dried, and formulated into various dosage forms.

Chemical Reactions Analysis

Types of Reactions

Erythromycin aspartate undergoes several types of chemical reactions, including:

Oxidation: Erythromycin can be oxidized under certain conditions, leading to the formation of various degradation products.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: Erythromycin can undergo substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride.

Substitution Reagents: Acyl chlorides, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of erythromycin oxime, while substitution reactions can produce various erythromycin derivatives.

Scientific Research Applications

Erythromycin aspartate has several scientific research applications:

Chemistry: Used as a model compound to study the behavior of macrolide antibiotics under various chemical conditions.

Biology: Employed in studies investigating bacterial resistance mechanisms and the effects of antibiotics on bacterial protein synthesis.

Medicine: Widely used in clinical research to develop new formulations and delivery methods for erythromycin.

Industry: Utilized in the development of new antibiotic formulations and in the study of antibiotic stability and efficacy.

Mechanism of Action

Erythromycin aspartate exerts its effects by inhibiting bacterial protein synthesis. It binds to the 23S ribosomal RNA molecule in the 50S subunit of bacterial ribosomes, preventing the translocation of peptides and thereby inhibiting protein synthesis. This action is bacteriostatic, meaning it inhibits the growth and reproduction of bacteria rather than killing them outright.

Comparison with Similar Compounds

Similar Compounds

Azithromycin: Another macrolide antibiotic with a similar mechanism of action but a longer half-life and better tissue penetration.

Clarithromycin: Similar to erythromycin but with improved acid stability and better absorption.

Roxithromycin: A semi-synthetic derivative of erythromycin with improved pharmacokinetic properties.

Uniqueness

Erythromycin aspartate is unique due to its enhanced stability and bioavailability compared to erythromycin. The addition of aspartic acid improves its solubility and absorption, making it a more effective treatment option for bacterial infections.

Properties

Molecular Formula |

C41H74N2O17 |

|---|---|

Molecular Weight |

867.0 g/mol |

IUPAC Name |

2-aminobutanedioic acid;6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione |

InChI |

InChI=1S/C37H67NO13.C4H7NO4/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;5-2(4(8)9)1-3(6)7/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;2H,1,5H2,(H,6,7)(H,8,9) |

InChI Key |

MVGQXQJJZQSBPZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C(C(C(=O)O)N)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

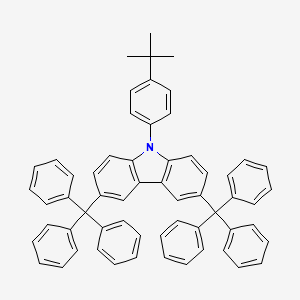

![N-(18-hydroxy-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl)-N-methylbenzamide](/img/structure/B12294354.png)

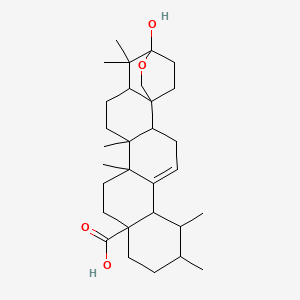

![(8R,15bS,16S)-8,14-Dihydro-4,11,15,16-tetrahydroxy-6,9-dimethyl-7H-8beta,15bbeta-methano-1H,3H,12H-benzo[de]cyclohepta[1,2-g](/img/structure/B12294365.png)

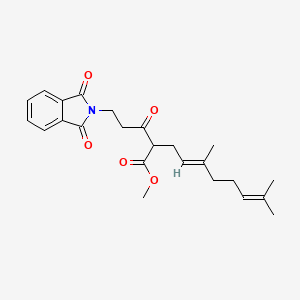

![1-(2,4-dichlorophenyl)-5-(trichloromethyl)-1,2,4-triazole-3-carboxylic acid;ethyl 2-[4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]propanoate](/img/structure/B12294368.png)

![2-amino-N-[1-[[1-[2-[5-(dimethylamino)naphthalen-1-yl]sulfonylhydrazinyl]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-3-methylbutanamide](/img/structure/B12294385.png)

![1,3-thiazol-5-ylmethyl N-[3-hydroxy-5-[[3-methyl-2-(methylcarbamoylamino)butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B12294403.png)